molecular formula C11H16OS B8080878 1-Ethoxy-2-propan-2-ylsulfanylbenzene

1-Ethoxy-2-propan-2-ylsulfanylbenzene

Cat. No.: B8080878
M. Wt: 196.31 g/mol
InChI Key: CXHPDGIIVUCIRJ-UHFFFAOYSA-N
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Description

The compound identified as “1-Ethoxy-2-propan-2-ylsulfanylbenzene” is a chemical entity registered in the PubChem database

Preparation Methods

The synthesis of 1-Ethoxy-2-propan-2-ylsulfanylbenzene involves several steps, including specific reaction conditions and reagents. The preparation methods can vary, but common synthetic routes include:

    Sol-Gel Method: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. It is often used for the preparation of metal oxides and involves hydrolysis and polycondensation reactions.

    Hydrothermal Synthesis: This method involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures. It is commonly used for the synthesis of inorganic compounds.

    Microwave-Assisted Synthesis: This method uses microwave radiation to heat the reaction mixture, which can significantly reduce reaction times and improve yields.

Chemical Reactions Analysis

1-Ethoxy-2-propan-2-ylsulfanylbenzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another group. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce reduced forms of the compound.

Scientific Research Applications

1-Ethoxy-2-propan-2-ylsulfanylbenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of advanced materials, such as nanomaterials and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Ethoxy-2-propan-2-ylsulfanylbenzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Ethoxy-2-propan-2-ylsulfanylbenzene can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological actions.

    CID 5362065: A compound with similar structural features but different biological activities.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which may offer advantages in certain applications over these similar compounds.

Properties

IUPAC Name

1-ethoxy-2-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-4-12-10-7-5-6-8-11(10)13-9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHPDGIIVUCIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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